Salbutamol

概要

説明

これは短時間作用型β2アドレナリン受容体作動薬であり、気道平滑筋の弛緩を引き起こし、気管支拡張につながります 。 サルブタモールは1966年に初めて特許を取得し、1969年に市販されました 。

2. 製法

合成経路と反応条件: サルブタモールはさまざまな経路で合成できます。一般的な方法の1つは、4-ヒドロキシアセトフェノンとホルムアルデヒドを濃塩酸の存在下で反応させて4-ヒドロキシ-3-クロロメチルアセトフェノンを生成することです。この中間体は、酢酸ナトリウムの存在下で酢酸無水物と酢酸とアシル化されてジアセテートを生成し、その後臭素化されてブロモケトンを生成します。 ブロモケトンはその後、N-(tert-ブチル)ベンジルアミンと反応させ、塩酸処理してアミノケトンの塩酸塩を生成し、その後遊離塩基に変換されます 。

工業生産方法: サルブタモールの工業生産は、通常、上記と同様の経路を使用して、収量と純度を最適化して大規模合成を行います。 このプロセスには、通常、クロロメチル化、アシル化、臭素化、アミノ化などのステップが含まれ、その後、精製と結晶化が行われて最終生成物が得られます 。

準備方法

Synthetic Routes and Reaction Conditions: Salbutamol can be synthesized through various routes. One common method involves the reaction of 4-hydroxyacetophenone with formaldehyde in the presence of concentrated hydrochloric acid to form 4-hydroxy-3-chloromethylacetophenone. This intermediate is then acylated with acetic anhydride and acetic acid in the presence of sodium acetate to form a diacetate, which is subsequently brominated to yield a bromo ketone. The bromo ketone is then reacted with N-(tert-butyl)benzylamine, followed by treatment with hydrochloric acid to form the hydrochloride of the amino ketone, which is then converted to the free base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar routes as described above, with optimization for yield and purity. The process often includes steps such as chloromethylation, acylation, bromination, and amination, followed by purification and crystallization to obtain the final product .

化学反応の分析

Pharmacokinetics and Metabolism

Salbutamol is metabolized via two primary pathways: direct renal excretion and sulfation . The tertiary butyl group enhances β₂-receptor selectivity, while its stereochemistry (racemic mixture of R and S enantiomers) impacts metabolic stability .

Key Metabolic Pathways

| Pathway | Description |

|---|---|

| Direct renal excretion | Unmetabolized drug filtered by kidneys |

| Sulfation | Conversion to 4′-O-sulfate metabolite via sulfotransferases |

The R-enantiomer exhibits faster elimination than the S-enantiomer, which accumulates due to slower metabolism . Renal clearance ranges from 272–291 mL/min, with the sulfate conjugate cleared at ~98.5 mL/min .

Stereochemistry and Racemization

This compound exists as a racemic mixture, but only the R-enantiomer is pharmacologically active. The S-enantiomer blocks metabolic pathways and accumulates in the lungs, contributing to airway hyperreactivity .

Challenges in Enantiomer Separation

-

Racemization occurs within days/weeks depending on pH.

-

Thin-layer chromatography enables enantiomer separation and purity control .

Analytical Characterization

Sulfated metabolites are identified using UHPLC-QTOF-MS and NMR spectroscopy .

Mass Spectrometric Fragmentation

-

This compound-4′-O-sulfate :

-

In-source fragmentation: Loss of SO₃⁻ ([M+H−SO₃]⁺ at m/z 240.1579).

-

Product ions: m/z 222.14806 ([M+H−SO₃−H₂O]⁺) and m/z 204.13701 ([M+H−SO₃−2H₂O]⁺).

-

NMR Data

-

This compound hemisulfate :

-

Phenolic sulfonated carbon (ipso position): δ ³¹³C = 155.3 ppm.

-

Ortho/para carbons: δ ¹³C = 115–129 ppm.

-

Metabolite Identification in Urine

Urine analysis reveals this compound and its sulfate conjugate. Quantitative methods confirm ~30% of the drug remains unmetabolized after inhalation/oral administration, rising to ~65% after IV dosing .

科学的研究の応用

Pharmacological Profile

Mechanism of Action:

Salbutamol acts on the beta-2 adrenergic receptors in the bronchial smooth muscle, leading to relaxation and bronchodilation. This effect makes it particularly useful for alleviating bronchospasm associated with asthma and other pulmonary disorders.

Indications:

- Asthma: Provides symptomatic relief and prevents bronchospasm.

- COPD: Used for managing chronic obstructive airway diseases.

- Exercise-Induced Bronchospasm: Prevents bronchoconstriction triggered by physical activity.

Asthma Management

This compound is widely recognized for its efficacy in treating asthma. A study demonstrated that inhalation of R-salbutamol significantly suppresses allergen-induced airway reactivity, showcasing its effectiveness in managing acute asthma attacks .

Chronic Obstructive Pulmonary Disease (COPD)

This compound is also employed in managing COPD. It has been shown to improve pulmonary function by reducing airway resistance within minutes of administration, with maximum improvement observed 60 to 90 minutes post-inhalation .

Off-Label Uses

This compound is frequently used off-label for various conditions:

- Acute Mountain Sickness: Studies indicate that a combination of ipratropium bromide and this compound can reduce the incidence of acute altitude sickness .

- Cardiorespiratory Effects: Research has noted that nebulized this compound can lead to increased blood glucose levels, which may have implications for patients with diabetes .

Case Study 1: Efficacy in Asthma

A clinical trial assessed the antiasthmatic effects of R-salbutamol compared to racemic this compound. Results indicated that R-salbutamol provided superior bronchodilation and reduced airway hyperreactivity more effectively than its racemic counterpart .

Case Study 2: Off-Label Use in Acute Settings

A pragmatic study investigated the effects of nebulized this compound on glucose levels and cardiorespiratory changes among asthmatic patients. The findings suggested a correlation between increased glucose levels and respiratory function changes, highlighting the need for careful monitoring during acute treatment .

Data Summary

Safety and Side Effects

While this compound is effective, it is associated with side effects such as palpitations and tachycardia. A systematic review highlighted these common risks, emphasizing the importance of monitoring patients during treatment .

作用機序

サルブタモールは、気道平滑筋細胞の表面にあるβ2アドレナリン受容体と結合することで効果を発揮します。この結合はアデニルシクラーゼを活性化し、アデノシン三リン酸(ATP)を環状アデノシン一リン酸(cAMP)に変換する触媒作用を行います。 cAMPレベルの上昇は、タンパク質キナーゼA(PKA)の活性化につながり、PKAはミオシン軽鎖キナーゼをリン酸化して阻害し、平滑筋の弛緩と気管支拡張をもたらします 。

6. 類似化合物の比較

サルブタモールは、多くの場合、他のβ2アドレナリン受容体作動薬と比較されます。例えば:

サルブタモールのユニークさは、β2受容体に対する選択的な作用であり、アドレナリンなどの非選択的作動薬に比べて、心臓血管系の副作用が比較的少なく、効果的な気管支拡張をもたらします 。

類似化合物との比較

Salbutamol is often compared with other β2-adrenergic receptor agonists, such as:

Terbutaline: Similar in structure but with a different arrangement of hydroxyl groups on the benzene ring.

Adrenaline (Epinephrine): A non-selective adrenergic agonist that affects both α and β receptors.

Levalbuterol: The R-isomer of this compound, which has a higher affinity for β2 receptors and is associated with fewer side effects.

This compound’s uniqueness lies in its selective action on β2 receptors, providing effective bronchodilation with a relatively low incidence of cardiovascular side effects compared to non-selective agonists like adrenaline .

生物活性

Salbutamol, a selective short-acting β2-adrenergic agonist, is primarily known for its role in the management of asthma and other respiratory conditions. This article delves into its biological activity, mechanisms of action, and various research findings that highlight its pharmacological effects.

This compound exerts its therapeutic effects by binding to β2-adrenergic receptors located in the smooth muscle of the respiratory tract. This interaction stimulates adenyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in relaxation of bronchial smooth muscles and bronchodilation, which is crucial for alleviating symptoms of bronchoconstriction in conditions like asthma . Additionally, this compound inhibits the release of mediators from mast cells, further contributing to its bronchodilatory effects .

1. Androgenic Activity

Recent studies have indicated that this compound may possess androgenic properties. In vitro assays demonstrated that this compound inhibited the proliferation of androgen receptor-positive human mammary carcinoma cells (MCF7-AR1), suggesting a potential mechanism for its anabolic effects. The IC50 value for this inhibition was found to be 8.93 × M, indicating a concentration-dependent response . Importantly, this effect was not due to cytotoxicity or anti-estrogenic actions, as cell viability remained unchanged across various concentrations tested.

2. Tolerance Development

Research has shown that regular use of this compound can lead to tolerance, where the acute bronchodilator response diminishes with continued use. A study measuring forced expiratory volume (FEV1) after methacholine-induced bronchoconstriction revealed that the area under the curve (AUC) for FEV1 decreased significantly with regular this compound use compared to placebo, particularly evident at higher levels of bronchoconstriction . This suggests that while this compound is effective initially, its long-term efficacy may be compromised.

3. Safety Profile and Adverse Effects

This compound is generally well-tolerated; however, it is associated with several adverse effects. A systematic review indicated that palpitations or tachycardia were the most common side effects reported among users . Other adverse reactions included tremors, headache, and anxiety. The incidence of severe adverse events was notably higher in patients using inhaled forms compared to oral administration .

Case Study 1: this compound Misuse

A documented case highlighted the potential dangers associated with this compound misuse. An overdose led to ventricular dysrhythmia and subsequent heart failure in a patient, underscoring the importance of adhering to prescribed dosages and monitoring for signs of toxicity .

Case Study 2: Efficacy in Asthma Management

In a clinical setting, this compound has been shown to provide rapid relief from acute asthma symptoms. A study involving patients experiencing asthma exacerbations demonstrated significant improvements in lung function within minutes of administration, emphasizing its role as an emergency bronchodilator .

Research Findings Summary

特性

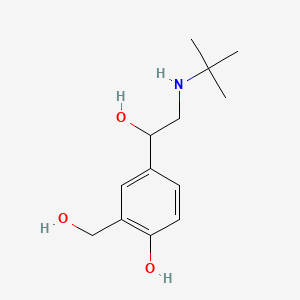

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAUXUAQIAJITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021255 | |

| Record name | Salbutamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Salbutamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, sparingly soluble in water, and very soluble in chlorform., Soluble in most organic solvents., In water, 1.43X10+4 mg/L, temp not specified, 2.15e+00 g/L | |

| Record name | Salbutamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALBUTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salbutamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

8.9X10-9 mm Hg at 25 °C /Estimated/ | |

| Record name | ALBUTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

In vitro studies and in vivo pharmacologic studies have shown that salbutamol has a preferential effect on beta2-adrenergic receptors compared with isoproterenol. Although beta2 adrenoceptors are the predominant adrenergic receptors in bronchial smooth muscle and beta1 adrenoceptors are the predominant receptors in the heart, there are also beta2-adrenoceptors in the human heart comprising 10% to 50% of the total beta-adrenoceptors. The precise function of these receptors has not been established, but their presence raises the possibility that even selective beta2-agonists may have cardiac effects. Activation of beta2-adrenergic receptors on airway smooth muscle leads to the activation of adenyl cyclase and to an increase in the intracellular concentration of cyclic-3′,5′-adenosine monophosphate (cyclic AMP). This increase of cyclic AMP leads to the activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in relaxation. Salbutamol relaxes the smooth muscles of all airways, from the trachea to the terminal bronchioles. Salbutamol acts as a functional antagonist to relax the airway irrespective of the spasmogen involved, thus protecting against all bronchoconstrictor challenges. Increased cyclic AMP concentrations are also associated with the inhibition of release of mediators from mast cells in the airway. Salbutamol has been shown in most controlled clinical trials to have more effect on the respiratory tract, in the form of bronchial smooth muscle relaxation, than isoproterenol at comparable doses while producing fewer cardiovascular effects. Controlled clinical studies and other clinical experience have shown that inhaled albuterol, like other beta-adrenergic agonist drugs, can produce a significant cardiovascular effect in some patients, as measured by pulse rate, blood pressure, symptoms, and/or electrocardiographic changes. A measurable decrease in airway resistance is typically observed within 5 to 15 minutes after inhalation of salbutamol. The maximum improvement in pulmonary function usually occurs 60 to 90 minutes after salbutamol treatment, and significant bronchodilator activity has been observed to persist for 3 to 6 hours., Adrenergic bronchodilators act by stimulating beta2-adrenergic receptors in the lungs to relax bronchial smooth muscle, thereby relieving bronchospasm. /Adrenergic bronchodilators/, Primarily stimulates beta2-adrenergic receptors, with some minor beta1-adrenergic activity., In vitro studies and in vivo pharmacologic studies have demonstrated that albuterol has a preferential effect on beta2-adrenergic receptors compared with isoproterenol. While it is recognized that beta2-adrenergic receptors are the predominant receptors in bronchial smooth muscle, date indicate that there is a population of beta2-receptors in the human heart existing in a concentration between 10% and 50% of cardiac beta-adrenergic receptors. The precise function of these receptors has not been established., Activation of beta2-adrenergic receptors on airway smooth muscle leads to the activation of adenylcyclase and to an increase in the intracellular concentration of cyclic-3',5'-adenosine monophosphate (cyclic AMP). This increase of cyclic AMP leads to the activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in relaxation. Albuterol relaxes the smooth muscles of all airways, from the trachea to the terminal bronchioles. Albuterol acts as a functional antagonist to relax the airway irrespective of the spasmogen involved, this protecting against all bronchoconstrictor challenges. Increased cyclic AMP concentrations are also associated with the inhibition of release of mediators from most cells in the airway. | |

| Record name | Salbutamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALBUTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid, Crystalline powder from ethanol-ethyl acetate or ethyl acetate-cyclohexane | |

CAS No. |

18559-94-9 | |

| Record name | Salbutamol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18559-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albuterol [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018559949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salbutamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | albuterol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salbutamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salbutamol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALBUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF8SVZ843E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALBUTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salbutamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147-149, 151 °C (Lunts); 157-158 °C (Collins), 157 - 158 °C | |

| Record name | Salbutamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALBUTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salbutamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。